![molecular formula C9H14BNO4S B1408896 (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704069-04-4](/img/structure/B1408896.png)
(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid” is C9H14BNO4S . The molecular weight is 243.09 . The structure includes a phenyl ring substituted with two methyl groups, a boronic acid group, and a N-methylsulfamoyl group .
Chemical Reactions Analysis
Boronic acids, including “(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Imidazoles
The compound may also find use in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Catalyst in Organic Reactions
Boronic acids, including (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, can act as catalysts in various organic reactions . They can facilitate the reaction process and increase the yield of the desired product .
Medicinal Chemistry
Borinic acids and their derivatives are used in medicinal chemistry . They can be used in the synthesis of pharmaceuticals and other bioactive compounds .
Polymer Materials
Borinic acids and their derivatives can be used in the synthesis of polymer or optoelectronics materials . These materials have a wide range of applications in various industries .
Cross-Coupling Reactions
Borinic acids and their derivatives are used in cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method in organic synthesis .
Action Environment
The action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions , indicating that the reaction environment can influence the efficacy of the compound.
properties
IUPAC Name |
[3,5-dimethyl-4-(methylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-6-4-8(10(12)13)5-7(2)9(6)16(14,15)11-3/h4-5,11-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUBYNIRFZDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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